tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate is an organic compound with the molecular formula . It is classified as a derivative of piperidine, which features a six-membered ring containing one nitrogen atom. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups. The chloromethyl group at the 3-position of the piperidine ring enhances its chemical reactivity, making it a valuable building block in organic synthesis .
The synthesis of tert-butyl 3-(chloromethyl)piperidine-1-carboxylate typically involves two main steps:
The reaction conditions typically require anhydrous solvents and may involve monitoring through techniques such as gas chromatography or high-performance liquid chromatography to assess the progress and yield of the reactions .
The molecular structure of tert-butyl 3-(chloromethyl)piperidine-1-carboxylate features:
The compound has a molecular weight of approximately 233.74 g/mol and exhibits various spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to confirm its structure .
tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate can undergo several types of chemical reactions:
The mechanism of action for tert-butyl 3-(chloromethyl)piperidine-1-carboxylate largely depends on its specific applications. The chloromethyl group allows for covalent bond formation with nucleophilic sites in biological molecules, which can lead to modifications in their structure and function. This property is particularly relevant in medicinal chemistry, where it may facilitate drug design targeting central nervous system pathways .
Relevant data on boiling point, melting point, and density may vary based on specific synthesis methods and purity levels but are essential for practical applications .
tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate has several scientific uses:
The emergence of tert-butyl 3-(chloromethyl)piperidine-1-carboxylate as a synthetic intermediate parallels the development of N-Boc (tert-butoxycarbonyl) protection strategies in the late 20th century. While its exact discovery timeline remains undocumented in public literature, its significance stems from the convergent need for protected, functionally diverse piperidine scaffolds in pharmaceutical synthesis. The Boc-protecting group, pioneered in peptide chemistry, was later adapted for heterocyclic amines to improve solubility and enable selective transformations. The strategic incorporation of a chloromethyl group (–CH₂Cl) at the piperidine 3-position provided a reactive handle for further elaboration, distinguishing it from simpler Boc-piperidine derivatives. This structural motif gained prominence through the 2000s as evidenced by its commercial availability from specialty chemical suppliers and patented applications in drug discovery programs [1] [3].
Table 1: Key Identifiers of tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate
Identifier Type | Value |
---|---|
CAS Registry Number | 1881563-53-6 |
Molecular Formula | C₁₂H₂₀ClNO₂ |
Molecular Weight | 245.75 g/mol |
SMILES | O=C(N1CCCC(CCl)C1)OC(C)(C)C |
Common Synonyms | 3-(Chloromethyl)piperidine-1-carboxylic acid tert-butyl ester |
This compound serves as a bifunctional linchpin in complex molecule assembly due to its orthogonal reactivity profile:
Its synthetic utility is exemplified by its role in reductive amination protocols (where the Boc group survives reducing conditions) and as a precursor to spirocyclic architectures through intramolecular cyclizations. Compared to analogous pyrrolidine derivatives (e.g., tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, CAS 876589-13-8), the six-membered piperidine ring offers distinct conformational flexibility and reduced ring strain, influencing the physiochemical properties of derived compounds [4] [5].
Piperidine scaffolds constitute approximately 25% of small-molecule pharmaceuticals targeting the central nervous system, GPCRs, and enzymes. The strategic placement of the chloromethyl group at C3 provides vectorial diversity for structure-activity relationship (SAR) exploration, making this compound invaluable for:
Table 2: Influence of Piperidine C3-Substituents on Drug Properties
C3-Substituent | Example Bioactivity | Metabolic Stability | CYP450 2D6 Inhibition Risk |
---|---|---|---|
Chloromethyl (this compound) | Intermediate only | Moderate (requires derivatization) | Low |
Ethyl (e.g., 20,21 in ) | CXCR4 IC₅₀: 16-161 nM | Human microsomes: 23-75% remaining | High (IC₅₀: 0.03-0.11 µM) |
Propylpiperazine (e.g., 16 in ) | CXCR4 IC₅₀: 17 nM | Human microsomes: 100% remaining | Low (IC₅₀: 2.14 µM) |
Recent studies highlight its role in optimizing pharmacokinetic profiles. For instance, piperidine/piperazine side chains derived from chloromethyl precursors demonstrate enhanced metabolic stability in human liver microsomes compared to alkylamine chains (e.g., 100% remaining for propylpiperazine derivative 16 vs. 77% for butylamine 5 after 10 minutes). Additionally, the chloromethyl → piperazine conversion markedly reduces CYP450 2D6 inhibition (IC₅₀ from 0.32 µM to >2 µM), mitigating a key toxicity concern in drug development .
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8